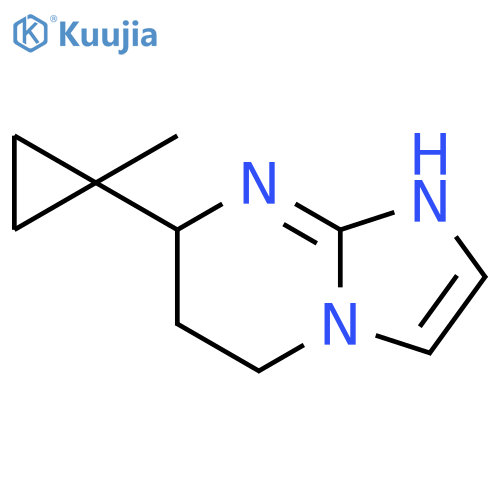

Cas no 1692113-91-9 (7-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

7-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine 化学的及び物理的性質

名前と識別子

-

- 7-(1-Methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

- EN300-1118414

- 1692113-91-9

- Imidazo[1,2-a]pyrimidine, 1,5,6,7-tetrahydro-7-(1-methylcyclopropyl)-

- 7-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine

-

- インチ: 1S/C10H15N3/c1-10(3-4-10)8-2-6-13-7-5-11-9(13)12-8/h5,7-8H,2-4,6H2,1H3,(H,11,12)

- InChIKey: XZIIGKHUPXZVAL-UHFFFAOYSA-N

- ほほえんだ: C12NC=CN1CCC(C1(C)CC1)N=2

計算された属性

- せいみつぶんしりょう: 177.126597491g/mol

- どういたいしつりょう: 177.126597491g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 212

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 29.8Ų

じっけんとくせい

- 密度みつど: 1.33±0.1 g/cm3(Predicted)

- ふってん: 262.2±23.0 °C(Predicted)

- 酸性度係数(pKa): 9.67±0.40(Predicted)

7-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1118414-0.1g |

7-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |

1692113-91-9 | 95% | 0.1g |

$1244.0 | 2023-10-27 | |

| Enamine | EN300-1118414-10.0g |

7-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |

1692113-91-9 | 10g |

$7435.0 | 2023-06-09 | ||

| Enamine | EN300-1118414-5.0g |

7-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |

1692113-91-9 | 5g |

$5014.0 | 2023-06-09 | ||

| Enamine | EN300-1118414-5g |

7-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |

1692113-91-9 | 95% | 5g |

$4102.0 | 2023-10-27 | |

| Enamine | EN300-1118414-10g |

7-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |

1692113-91-9 | 95% | 10g |

$6082.0 | 2023-10-27 | |

| Enamine | EN300-1118414-2.5g |

7-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |

1692113-91-9 | 95% | 2.5g |

$2771.0 | 2023-10-27 | |

| Enamine | EN300-1118414-1g |

7-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |

1692113-91-9 | 95% | 1g |

$1414.0 | 2023-10-27 | |

| Enamine | EN300-1118414-0.05g |

7-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |

1692113-91-9 | 95% | 0.05g |

$1188.0 | 2023-10-27 | |

| Enamine | EN300-1118414-1.0g |

7-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |

1692113-91-9 | 1g |

$1729.0 | 2023-06-09 | ||

| Enamine | EN300-1118414-0.5g |

7-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine |

1692113-91-9 | 95% | 0.5g |

$1357.0 | 2023-10-27 |

7-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine 関連文献

-

Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178

-

Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214

-

Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909

-

6. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255

7-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo1,2-apyrimidineに関する追加情報

7-(1-Methylcyclopropyl)-5H,6H,7H,8H-Imidazo[1,2-a]pyrimidine: A Comprehensive Overview

The compound 7-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine (CAS No. 1692113-91-9) is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of imidazopyrimidines, which are known for their unique structural properties and potential applications in drug discovery and advanced materials. The imidazo[1,2-a]pyrimidine core of this molecule is a bicyclic structure that combines the features of imidazole and pyrimidine rings, offering a platform for diverse chemical modifications.

Recent studies have highlighted the importance of cyclopropane-containing compounds in medicinal chemistry due to their ability to induce strain and enhance bioactivity. The 1-methylcyclopropyl substituent in this molecule introduces steric hindrance and ring strain, which can significantly influence its pharmacokinetic properties. Researchers have explored the synthesis of this compound using various methodologies, including palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis. These methods have not only improved the yield but also enabled the exploration of its structural analogs for potential therapeutic applications.

The imidazo[1,2-a]pyrimidine framework has been extensively studied for its role in nucleic acid interactions and enzyme inhibition. Computational studies have revealed that the planar structure of this bicyclic system allows for favorable π-π interactions with DNA and RNA molecules. This property makes it a promising candidate for the development of antiviral agents and anticancer drugs. Additionally, the incorporation of the methylcyclopropyl group has been shown to enhance the molecule's stability and solubility, which are critical factors for drug delivery.

Recent advancements in materials science have also explored the use of imidazo[1,2-a]pyrimidine derivatives as building blocks for organic semiconductors. The conjugated π-system of this compound facilitates charge transport properties, making it suitable for applications in organic electronics. Researchers have synthesized thin films using this compound and demonstrated its potential in flexible electronic devices such as field-effect transistors (FETs) and light-emitting diodes (LEDs). These findings underscore the versatility of this molecule across multiple disciplines.

In terms of synthesis, the preparation of 7-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves a multi-step process that typically begins with the formation of an intermediate imidazopyrimidine ring system. The introduction of the methylcyclopropyl group is often achieved through nucleophilic substitution or coupling reactions. Recent optimizations have focused on improving reaction efficiency and minimizing by-products, which are essential considerations for large-scale production.

The structural uniqueness of this compound also makes it an attractive target for theoretical studies. Quantum chemical calculations have provided insights into its electronic structure and reactivity patterns. These studies have revealed that the presence of the methylcyclopropyl group alters the electron distribution within the imidazopyrimidine ring system, potentially influencing its reactivity towards electrophilic or nucleophilic attack.

Looking ahead, ongoing research is focused on exploring the biological activity of this compound and its derivatives. Preliminary assays have indicated potential anti-inflammatory and antioxidant properties, suggesting its role in combating oxidative stress-related diseases. Furthermore, investigations into its ability to modulate enzyme activity could pave the way for novel therapeutic interventions.

In conclusion, 7-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a versatile compound with a wide range of applications in chemistry and materials science. Its unique structure and functional groups make it a valuable tool for researchers across various fields. As advancements in synthetic methodologies and computational techniques continue to evolve, this compound is expected to play an increasingly important role in both academic research and industrial applications.

1692113-91-9 (7-(1-methylcyclopropyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine) 関連製品

- 2137917-19-0(1H-Imidazole, 1-[[3-fluoro-5-(2-propen-1-yl)phenyl]methyl]-)

- 1021253-95-1(N-(3-fluoro-4-methylphenyl)-2-(2-{[2-oxo-2-(thiophen-2-yl)ethyl]sulfanyl}-1,3-thiazol-4-yl)acetamide)

- 1890565-19-1(1-(3-methyl-1-benzofuran-2-yl)cyclobutylmethanamine)

- 1255784-16-7(3-(3-Chlorophenyl)thieno3,2-dpyrimidine-2,4(1H,3H)-dione)

- 1806849-94-4(5-Bromo-3-cyano-2-formylbenzoic acid)

- 2229314-50-3(2-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid)

- 2359-09-3(5-tert-Butyl-isophthalic acid)

- 1806315-97-8(3-Methoxy-4-phenylpyridine-2-methanol)

- 2225179-81-5([2-Methyl-5-(tert-butyl)-d10]-pyridine-3-boronic acid)

- 2137700-35-5([2-Methyl-4-(1-methylcyclopropanecarbonyl)morpholin-2-yl]methanamine)